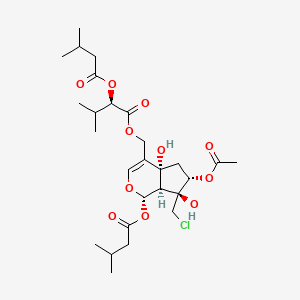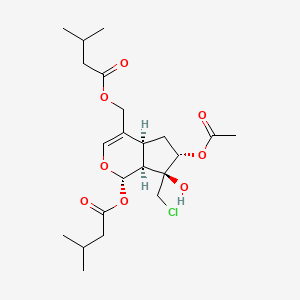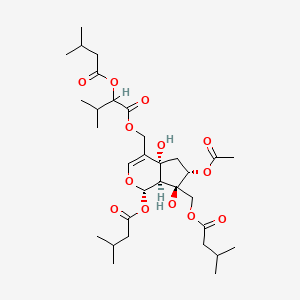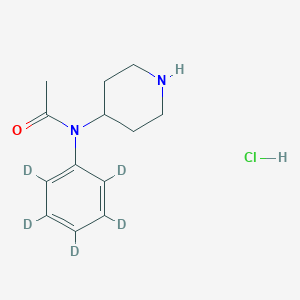
PB-22 N-(4-hydroxypentyl)-3-carboxyindole metabolite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PB-22 is a synthetic cannabinoid which is structurally analogous to the potent aminoalkylindoles, like JWH 018. PB-22 N-(4-hydroxypentyl)-3-carboxyindole metabolite is a potential metabolite of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
科学的研究の応用
1. Metabolite Identification and Quantification
A study by Minakata et al. (2017) developed an analytical method for quantifying PB-22 N-(4-hydroxypentyl)-3-carboxyindole and its metabolites in human urine samples. This research is significant for forensic toxicology, as it helps in the detection and analysis of synthetic cannabinoids in biological specimens (Minakata et al., 2017).
2. Human Hepatocyte Metabolism Studies
Wohlfarth et al. (2014) conducted a study on the human hepatocyte metabolism of PB-22 and its analogs. This research provides insights into the metabolic pathways of these substances, which is crucial for understanding their pharmacodynamic and toxicological properties (Wohlfarth et al., 2014).
3. Synthetic Cannabinoid Metabolism in Hair
Franz et al. (2016) explored the mechanisms of incorporation of synthetic cannabinoid metabolites, including PB-22 N-(4-hydroxypentyl)-3-carboxyindole, into hair. This study aids in understanding how these compounds and their metabolites are incorporated into hair, impacting the interpretation of drug testing results (Franz et al., 2016).
4. Urine and Serum Specimen Analysis
Minakata et al. (2018) established methods for the quantification of synthetic cannabinoids and their metabolites in human serum and urine specimens. This research enhances the detection capabilities for synthetic cannabinoids in clinical and forensic settings (Minakata et al., 2018).
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.3 |
InChI |
InChI=1S/C14H17NO3/c1-10(16)5-4-8-15-9-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,9-10,16H,4-5,8H2,1H3,(H,17,18) |
InChIキー |
JKTRSAHBYMWKAA-UHFFFAOYSA-N |
SMILES |
CC(O)CCCN1C=C(C(O)=O)C2=C1C=CC=C2 |
同義語 |
1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






